

A Comparative Guide to CDK12/13 Inhibitors: THZ531 vs. SR-4835

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Compound of Interest		
Compound Name:	CDK2-IN-13	
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Introduction

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) have emerged as critical regulators of transcriptional elongation, playing a pivotal role in the expression of genes involved in the DNA damage response (DDR) and other key cellular processes. Their inhibition represents a promising therapeutic strategy for various cancers. This guide provides an objective comparison of two prominent dual CDK12/13 inhibitors: THZ531 and SR-4835.

Initially, this guide was intended to compare CDK-IN-13 with THZ531. However, extensive research has identified "CDK-IN-13" as a selective inhibitor of CDK9, not CDK12/13. Therefore, a direct comparison for CDK12/13 inhibition is not scientifically relevant. In its place, we have selected SR-4835, a well-characterized, potent, and selective CDK12/13 inhibitor, to provide a meaningful and data-driven comparison with THZ531.

Mechanism of Action

Both THZ531 and SR-4835 inhibit the kinase activity of CDK12 and CDK13, which are essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2). This phosphorylation event is crucial for the transition from transcription initiation to productive elongation. By inhibiting this process, both compounds lead to a reduction in the expression of key genes, particularly long genes and those involved in the



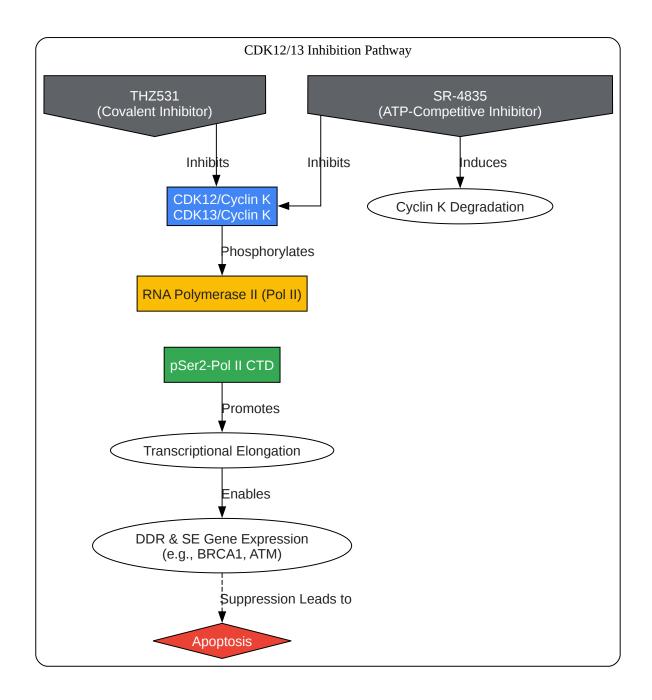




DNA damage response, such as BRCA1 and ATM. This disruption of transcription ultimately induces cell cycle arrest and apoptosis in cancer cells.

A key difference in their mechanism lies in their binding mode and downstream effects. THZ531 is a covalent inhibitor that irreversibly binds to a cysteine residue located outside the kinase domain of CDK12 and CDK13.[1] In contrast, SR-4835 is a reversible, ATP-competitive inhibitor.[2][3] Interestingly, recent studies have shown that SR-4835 also acts as a "molecular glue," promoting the degradation of Cyclin K, the regulatory partner of CDK12/13, via the proteasome.[4][5][6][7] This dual mechanism of kinase inhibition and protein degradation may contribute to its distinct biological effects compared to purely catalytic inhibitors like THZ531.[5]





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CDK12/13 Signaling and Inhibition.



Data Presentation

The following tables summarize the quantitative data for THZ531 and SR-4835, focusing on their biochemical potency, cellular activity, and kinase selectivity.

Table 1: Biochemical Potency of THZ531 and SR-4835

Compound	Target	IC50 (nM)	Binding Affinity (Kd, nM)	Binding Mode
THZ531	CDK12	158[8]	-	Covalent[1]
CDK13	69[8]	-	Covalent[1]	
SR-4835	CDK12	99[3]	98[3]	ATP- Competitive[2]
CDK13	-	4.9[9]	ATP- Competitive[2]	

Table 2: Cellular Activity of THZ531 and SR-4835



Compound	Cell Line	Assay	IC50 / EC50 (nM)
THZ531	Jurkat	Proliferation	50[8]
Multiple Myeloma Cell Lines	Proliferation	34 - 116[10]	
Colorectal Cancer PDOs	Proliferation	60 - 4200[11]	
SR-4835	MDA-MB-231 (TNBC)	Proliferation	15.5[12]
MDA-MB-468 (TNBC)	Proliferation	22.1[12]	
Hs 578T (TNBC)	Proliferation	19.9[12]	_
MDA-MB-436 (TNBC)	Proliferation	24.9[12]	_
BRAF-mutated Melanoma Lines	Proliferation	80.7 - 160.5[4]	
MDA-MB-231	pSer2-Pol II Inhibition	105.5[12]	-

Table 3: Kinase Selectivity Profile

Compound	Off-Target Kinase	IC50 / Kd (nM)	Selectivity vs. CDK12 (Fold)
THZ531	CDK7	>8500[1]	>53
CDK9	>10500[1]	>66	
SR-4835	GSK3A	Kd = 1200[13]	~12
GSK3B	Kd = 810[13]	~8	
CDK6	Kd = 5100[13]	~52	

Note: Selectivity is calculated based on the ratio of off-target IC50/Kd to CDK12 IC50/Kd.

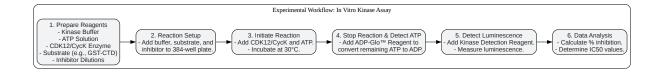
Experimental Protocols



Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is a generalized procedure for determining the in vitro potency of inhibitors against CDK12/Cyclin K.



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Workflow for In Vitro Kinase Assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against CDK12/Cyclin K activity.

Materials:

- Recombinant human CDK12/Cyclin K
- Kinase substrate (e.g., GST-fused Pol II CTD)
- ATP
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Test compounds (THZ531, SR-4835) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)



- 384-well white plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
 Further dilute in kinase assay buffer to the desired final concentrations.
- Reaction Mixture: In a 384-well plate, add the kinase, substrate, and assay buffer.
- Inhibitor Addition: Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (blank).
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
- Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to the DMSO control and calculate the IC50 values using a non-linear regression curve fit.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of inhibitors on cancer cell proliferation.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound on a cancer cell line.

Materials:



- Cancer cell line of interest (e.g., MDA-MB-231)
- · Complete cell culture medium
- Test compounds (THZ531, SR-4835)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well clear flat-bottom plates
- Multi-channel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a
 vehicle-only control (e.g., DMSO).
- Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan precipitate.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells and calculate the GI50 values using non-linear regression analysis.

Summary and Conclusion



Both THZ531 and SR-4835 are potent and selective dual inhibitors of CDK12 and CDK13, representing valuable tools for cancer research and potential therapeutic agents.

- THZ531 is a first-in-class covalent inhibitor with well-documented effects on transcription and induction of apoptosis.[1][8] Its irreversible binding mode may offer sustained target engagement.
- SR-4835 is a highly selective, ATP-competitive inhibitor with the unique additional
 mechanism of inducing Cyclin K degradation.[2][4][5][6][7] This dual action may provide a
 more profound and durable inhibition of CDK12/13 activity. Furthermore, SR-4835 has
 demonstrated in vivo efficacy in preclinical models and is orally bioavailable.[2][3]

The choice between these inhibitors will depend on the specific experimental context. The covalent nature of THZ531 makes it an excellent tool for target engagement and occupancy studies, while the dual-action and favorable in vivo properties of SR-4835 make it a compelling candidate for further preclinical and clinical development. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their studies on CDK12/13 inhibition.

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